molecular formula C22H30F2N2O5 B12628949 tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No.: B12628949
M. Wt: 440.5 g/mol
InChI Key: RVFHHIGQYMIWFH-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group and a difluorophenyl-substituted azepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps:

    Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, often using a difluorobenzene derivative.

    Protection with tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, which is achieved using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepanone ring.

    Reduction: Reduction reactions can be used to modify the difluorophenyl group or the carbonyl group in the azepanone ring.

    Substitution: Nucleophilic substitution reactions can be employed to introduce various functional groups onto the phenyl ring or the azepanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is investigated for its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azepanone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective properties for amino groups.

    N-Boc-protected anilines: Compounds that feature a tert-butyl carbamate group protecting an aniline nitrogen.

    Difluorophenyl-substituted azepanones: Compounds with similar core structures but different substituents on the phenyl ring.

Uniqueness

The uniqueness of tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate lies in its combination of structural features. The presence of both a difluorophenyl group and an azepanone ring, along with the tert-butyl carbamate protection, provides a unique set of chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C22H30F2N2O5

Molecular Weight

440.5 g/mol

IUPAC Name

tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C22H30F2N2O5/c1-21(2,3)30-19(28)26(20(29)31-22(4,5)6)16-11-10-13(12-25-18(16)27)14-8-7-9-15(23)17(14)24/h7-9,13,16H,10-12H2,1-6H3,(H,25,27)/t13-,16-/m1/s1

InChI Key

RVFHHIGQYMIWFH-CZUORRHYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CC[C@H](CNC1=O)C2=C(C(=CC=C2)F)F)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(CNC1=O)C2=C(C(=CC=C2)F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.